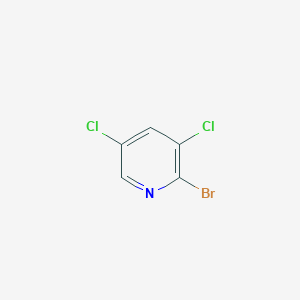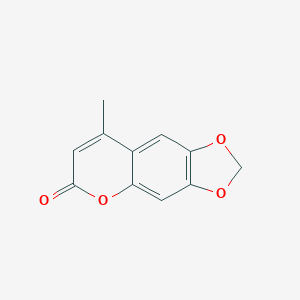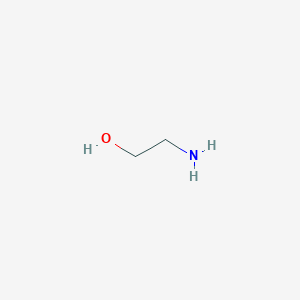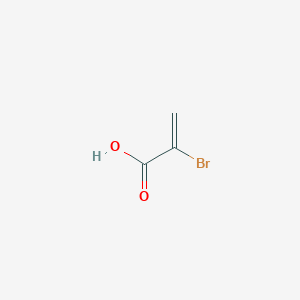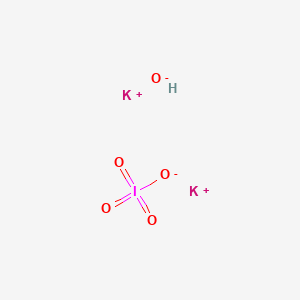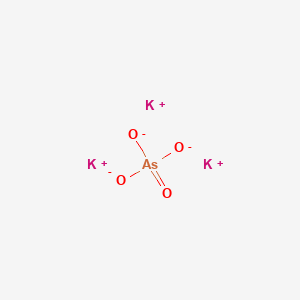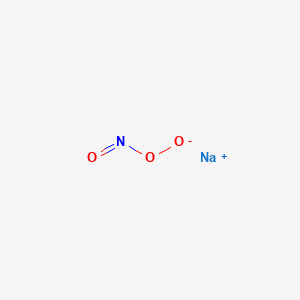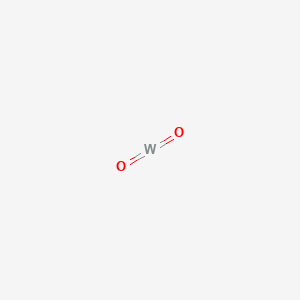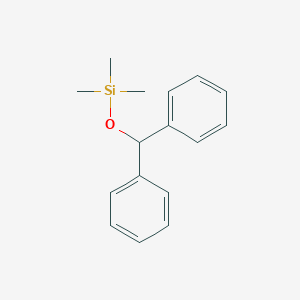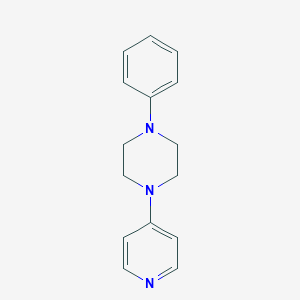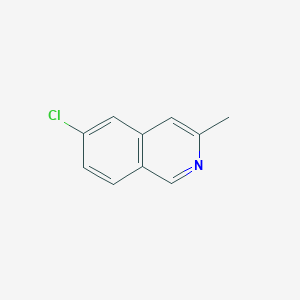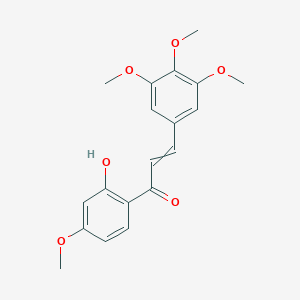
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly known as Curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, extensive research has been conducted on Curcumin, and its potential health benefits have been widely recognized.
Mecanismo De Acción
Curcumin's mechanism of action is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are all involved in the inflammatory response. Curcumin has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response.
Efectos Bioquímicos Y Fisiológicos
Curcumin's biochemical and physiological effects have been extensively studied. It has been shown to reduce inflammation, oxidative stress, and DNA damage, which are all linked to the development of various diseases. Curcumin has also been found to modulate various signaling pathways that are involved in the development and progression of cancer. Additionally, Curcumin has been shown to improve insulin sensitivity and glucose metabolism, which is beneficial in the management of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages as a research tool. It is a natural compound with low toxicity, making it safe for use in in vitro and in vivo experiments. It is also readily available and relatively inexpensive. However, Curcumin's low bioavailability is a significant limitation in its use as a research tool. Its poor solubility and rapid metabolism in the body make it challenging to achieve therapeutic concentrations in vivo.
Direcciones Futuras
The potential health benefits of Curcumin have led to extensive research in recent years. Future research should focus on improving its bioavailability to achieve therapeutic concentrations in vivo. Additionally, the development of Curcumin analogs with improved pharmacokinetic properties may lead to more effective therapeutic agents. Further research is also needed to elucidate Curcumin's mechanism of action in various diseases and to identify specific targets for its therapeutic use.
Conclusion:
Curcumin is a natural compound with potent anti-inflammatory and antioxidant properties. Its potential therapeutic effects in various diseases have been extensively studied. Curcumin's mechanism of action is complex and involves multiple pathways. While it has several advantages as a research tool, its low bioavailability is a significant limitation. Future research should focus on improving its bioavailability and developing Curcumin analogs with improved pharmacokinetic properties.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric and chemical synthesis. The most commonly used method for chemical synthesis is the Claisen-Schmidt condensation reaction between acetone and aromatic aldehydes, followed by cyclization. The purity of Curcumin is essential for its use in scientific research, and various purification techniques are employed to obtain high-quality Curcumin.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic effects in various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation, oxidative stress, and DNA damage, which are all linked to the development of these diseases. Curcumin has also been found to modulate various signaling pathways that are involved in the development and progression of cancer.
Propiedades
Número CAS |
13745-26-1 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3 |
Clave InChI |
NHIYSMJCFMKYPL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Sinónimos |
(1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



